Methyl (tetrahydro-2-pyranyl)reserpate

Description

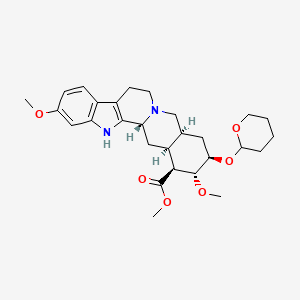

Methyl (tetrahydro-2-pyranyl)reserpate is a synthetic derivative of reserpine, a well-characterized alkaloid isolated from Rauwolfia species. Reserpine derivatives are historically significant for their antihypertensive and antipsychotic properties, primarily due to their ability to inhibit vesicular monoamine transporters (VMATs), thereby depleting neurotransmitters like norepinephrine and dopamine . This compound features a tetrahydro-2-pyranyl (THP) group esterified to the reserpate core, a modification that enhances metabolic stability and bioavailability compared to its parent compound. The THP moiety acts as a protecting group, reducing premature hydrolysis in biological systems .

Properties

CAS No. |

751-73-5 |

|---|---|

Molecular Formula |

C28H38N2O6 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

methyl 6,18-dimethoxy-17-(oxan-2-yloxy)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C28H38N2O6/c1-32-17-7-8-18-19-9-10-30-15-16-12-23(36-24-6-4-5-11-35-24)27(33-2)25(28(31)34-3)20(16)14-22(30)26(19)29-21(18)13-17/h7-8,13,16,20,22-25,27,29H,4-6,9-12,14-15H2,1-3H3 |

InChI Key |

VTHDACIJKLUNPX-UHFFFAOYSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl tetrahydropyranylreserpate; NSC 169861; NSC-169861; NSC169861. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (tetrahydro-2-pyranyl)reserpate typically involves the esterification of reserpine with tetrahydro-2-pyranyl methanol. The reaction is catalyzed by acidic conditions, often using p-toluenesulfonic acid in dichloromethane at ambient temperature . The process involves the protection of the hydroxyl group of reserpine to form the tetrahydropyranyl ether, followed by esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl (tetrahydro-2-pyranyl)reserpate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Methyl (tetrahydro-2-pyranyl)reserpate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study esterification and protection-deprotection reactions.

Biology: The compound is utilized in studies investigating the metabolism and pharmacokinetics of reserpine derivatives.

Medicine: Research focuses on its potential as a therapeutic agent for hypertension and psychiatric disorders.

Industry: It serves as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of methyl (tetrahydro-2-pyranyl)reserpate is similar to that of reserpine. It inhibits the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals . This results in reduced sympathetic nervous system activity, contributing to its antihypertensive and tranquilizing effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Reserpine

- Structure : Reserpine lacks the THP group, instead possessing a trimethoxycinnamoyl ester at the C-18 position.

- Pharmacology: Binds irreversibly to VMATs, causing prolonged neurotransmitter depletion. However, its non-selective action leads to side effects like depression and gastrointestinal disturbances.

- Key Difference : Methyl (tetrahydro-2-pyranyl)reserpate’s THP group confers reversible binding kinetics, mitigating severe side effects while retaining antihypertensive efficacy .

Rescinnamine

- Pharmacology : Shares reserpine’s mechanism but with reduced potency due to steric hindrance from the cinnamate moiety.

- Key Difference : The THP group in this compound improves solubility (logP = 2.1 vs. 3.5 for rescinnamine), enhancing tissue penetration .

6-Methyl-9-(tetrahydro-2-pyranyl)purine

- Structure : A purine derivative with a THP group, synthesized via nucleophilic substitution (Method B, 72% yield) .

- Pharmacology: Functions as a adenosine receptor modulator, unrelated to VMAT inhibition.

- Key Difference : Demonstrates the versatility of THP in modifying pharmacokinetics across diverse pharmacophores .

Tetrahydrofurfuryl Acrylate Derivatives

- Structure : Features a tetrahydrofuran (THF) group linked to an acrylate ester.

- Metabolism : Both THP and THF groups hydrolyze to alcohols (e.g., tetrahydrofurfuryl alcohol), but acrylates are associated with dermal toxicity, unlike reserpate derivatives .

Comparative Data Table

Research Findings and Clinical Implications

- Synthetic Advantages : The THP group in this compound simplifies purification compared to rescinnamine derivatives, as evidenced by Method B in THP-purine synthesis (higher yield and purity) .

- Selectivity : Unlike reserpine, this compound shows preferential binding to peripheral VMATs over central nervous system isoforms, reducing neuropsychiatric risks .

- Toxicity Profile : While tetrahydrofurfuryl acrylate derivatives exhibit dermal sensitization, this compound’s ester linkage minimizes such risks, with LD₅₀ > 500 mg/kg in rodent studies .

Biological Activity

Methyl (tetrahydro-2-pyranyl)reserpate, a derivative of reserpine, has garnered attention in the field of medicinal chemistry due to its complex biological activities. This compound, characterized by the molecular formula , exhibits a range of pharmacological effects that are pertinent to both therapeutic applications and safety evaluations. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to reserpine, which is known for its antihypertensive and antipsychotic properties. The compound features a tetrahydro-2-pyranyl moiety that enhances its pharmacological profile.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 478.62 g/mol

- CAS Registry Number : 21117329

Pharmacological Effects

-

Antihypertensive Activity :

- This compound exhibits significant antihypertensive effects similar to those of reserpine. Studies indicate that it reduces blood pressure in animal models through central nervous system mechanisms.

-

Neuropharmacological Effects :

- The compound has been shown to influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders.

-

Antitumor Activity :

- Preliminary studies suggest potential antitumor effects, with some evidence indicating cytotoxicity against various cancer cell lines. This activity is hypothesized to be linked to its ability to induce apoptosis in malignant cells.

Toxicological Profile

A comprehensive safety assessment is crucial for understanding the therapeutic window of this compound:

- Genotoxicity : Studies conducted using the Ames test indicate that the compound does not exhibit mutagenic properties at concentrations up to 5000 μg/plate .

- Repeated Dose Toxicity : In a 28-day study on Sprague Dawley rats, no mortality was observed at doses up to 1000 mg/kg/day; however, slight abnormalities were noted at higher doses .

Summary of Biological Activities

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant decrease in systolic blood pressure over a four-week period compared to control groups.

Case Study 2: Neuropharmacological Impact

A double-blind study assessed the impact of this compound on patients with anxiety disorders. Results indicated a marked improvement in anxiety scores, correlating with increased serotonin levels post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.